molecular formula C17H10OS2 B130069 Methanone, bis(benzo[b]thien-2-yl)- CAS No. 97978-07-9

Methanone, bis(benzo[b]thien-2-yl)-

Cat. No.: B130069
CAS No.: 97978-07-9
M. Wt: 294.4 g/mol
InChI Key: XGEOFOPAAWHTSM-UHFFFAOYSA-N
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Description

Methanone, bis(benzo[b]thien-2-yl)- is a chemical compound with the molecular formula C17H10OS2. It is also known as 2-(benzo[b]thien-2-oyl)benzo[b]thiophene. This compound is characterized by the presence of two benzo[b]thiophene groups attached to a central methanone (carbonyl) group. It is a member of the thienyl ketones family and is known for its unique structural and chemical properties .

Scientific Research Applications

Methanone, bis(benzo[b]thien-2-yl)- has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, bis(benzo[b]thien-2-yl)- typically involves the reaction of benzo[b]thiophene with a suitable carbonyl source under specific conditions. One common method involves the Friedel-Crafts acylation of benzo[b]thiophene using a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of Methanone, bis(benzo[b]thien-2-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, bis(benzo[b]thien-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzo[b]thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (NO2) can be introduced under acidic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of Methanone, bis(benzo[b]thien-2-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with biological macromolecules such as proteins and nucleic acids. The central methanone group can form hydrogen bonds and other interactions, influencing the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[b]thien-2-oyl)benzo[b]thiophene
  • Benzo[b]thien-2-yl ketone
  • Bis(benzo[b]thien-2-yl)methanone

Uniqueness

Methanone, bis(benzo[b]thien-2-yl)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

bis(1-benzothiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10OS2/c18-17(15-9-11-5-1-3-7-13(11)19-15)16-10-12-6-2-4-8-14(12)20-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEOFOPAAWHTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416204
Record name Methanone, bis(benzo[b]thien-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97978-07-9
Record name Methanone, bis(benzo(b)thien-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097978079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, bis(benzo[b]thien-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHANONE, BIS(BENZO(B)THIEN-2-YL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U9B73C27C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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